molecular formula C9H6N2O2 B6146618 5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde CAS No. 1889600-81-0

5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde

Cat. No. B6146618
CAS RN: 1889600-81-0
M. Wt: 174.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyridin-3-yl)-1,2-oxazole-3-carbaldehyde is a heterocyclic compound that has been used in a variety of chemical reactions. It is a colorless, crystalline solid that is insoluble in water and most organic solvents. It is a versatile reagent that can be used in a variety of chemical synthesis reactions, such as the synthesis of heterocyclic compounds, organic acids, and amines. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)-1,2-oxazole-3-carbaldehyde is not fully understood. However, it is believed that the reaction of the aldehyde and the base results in the formation of an intermediate that is then converted to the desired product. This intermediate is believed to be a Schiff base, which is formed by the condensation of the aldehyde and the pyridin-3-yl-1,2-oxazole.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Pyridin-3-yl)-1,2-oxazole-3-carbaldehyde are not yet known. However, it is believed that this compound may have some biological activity due to its ability to form Schiff bases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(Pyridin-3-yl)-1,2-oxazole-3-carbaldehyde in laboratory experiments include its availability, low cost, and ease of use. Additionally, it is a versatile reagent that can be used in a variety of chemical synthesis reactions. However, it is important to note that the compound is toxic and should be handled with caution.

Future Directions

The potential future directions for 5-(Pyridin-3-yl)-1,2-oxazole-3-carbaldehyde research include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into its mechanism of action could help to improve its efficiency and yield. Finally, further research into its potential applications in the synthesis of fluorescent dyes and materials for optical applications could be beneficial.

Synthesis Methods

5-(Pyridin-3-yl)-1,2-oxazole-3-carbaldehyde can be synthesized through a variety of methods. One method involves the reaction of 1-bromo-3-methyl-2-pyridin-3-yl-1,2-oxazole with an aldehyde in the presence of a base such as sodium hydroxide. This reaction yields the desired product in good yields. Another method involves the reaction of pyridin-3-yl-1,2-oxazole with an aldehyde in the presence of a base such as potassium carbonate. This reaction yields the desired product in good yields.

Scientific Research Applications

5-(Pyridin-3-yl)-1,2-oxazole-3-carbaldehyde has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, organic acids, and amines. It has also been used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in the synthesis of fluorescent dyes and materials for optical applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde involves the condensation of pyridine-3-carboxaldehyde with 3-amino-2-oxazoline followed by oxidation of the resulting intermediate.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "3-amino-2-oxazoline", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Pyridine-3-carboxaldehyde is reacted with 3-amino-2-oxazoline in acetic anhydride and sodium acetate to form the intermediate 5-(pyridin-3-yl)-1,2-oxazoline-3-carbaldehyde.", "Step 2: The intermediate is then oxidized using hydrogen peroxide in water to yield the final product, 5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde." ] }

CAS RN

1889600-81-0

Product Name

5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde

Molecular Formula

C9H6N2O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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